An In-depth Technical Guide to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide: Structure, Properties, and Analytical considerations
An In-depth Technical Guide to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide: Structure, Properties, and Analytical considerations
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and potential analytical methodologies for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights for the study of this and structurally related compounds.
Chemical Structure and Molecular Properties
The compound, systematically named 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, is a complex aromatic molecule. Its structure is characterized by a central benzamide moiety linked to a 2-phenyl-1-indenone group via an amino bridge.
1.1. Structural Elucidation
The IUPAC name dictates the precise arrangement of atoms. The core components are:
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Benzamide: A benzene ring substituted with a carboxamide group (-C(=O)NH₂).
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4-amino substitution: The linker to the second major fragment is at the para-position (carbon 4) of the benzamide ring.
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1-oxo-2-phenyl-1H-inden-3-yl: This describes the substituent attached to the amino group. It is a derivative of indene, a bicyclic hydrocarbon with a five-membered ring fused to a benzene ring. Specifically:
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A ketone group (=O) is located at position 1 of the indene ring system.
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A phenyl group (-C₆H₅) is attached at position 2.
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The connection to the amino linker is at position 3.
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This assembly results in the following chemical structure:
Caption: Chemical structure of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.
1.2. Physicochemical Properties
Based on the elucidated structure, the molecular formula is C₂₂H₁₆N₂O₂. The calculated molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₆N₂O₂ |
| Molecular Weight | 340.38 g/mol |
| Exact Mass | 340.1212 g/mol |
Note: These values are calculated based on the chemical structure and have not been experimentally verified.
Synthesis and Purification
2.1. Proposed Synthetic Workflow
Caption: Proposed synthetic workflow.
2.2. Experimental Protocol: Hypothetical Synthesis
Step 1: Acylation
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Dissolve 3-amino-2-phenyl-1H-inden-1-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
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Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitro compound.
Step 2: Nitro Group Reduction
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Dissolve the crude intermediate in a solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation (e.g., H₂, Pd/C).
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Heat the reaction mixture under reflux for several hours, monitoring by TLC.
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After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the final product with an appropriate organic solvent.
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Dry the combined organic extracts and concentrate to obtain the crude product.
2.3. Purification
The crude 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide can be purified using standard techniques such as:
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Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Column Chromatography: Using silica gel as the stationary phase and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods should be employed.
3.1. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should reveal characteristic signals for the aromatic protons on the benzamide and indenone rings, the phenyl substituent, and the amine and amide protons.
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¹³C NMR will show distinct resonances for the carbonyl carbons (ketone and amide), the aromatic carbons, and the sp² carbons of the indenone system.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
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The fragmentation pattern observed in MS/MS analysis can provide further structural confirmation.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands are expected for the N-H stretching of the amine and amide groups, the C=O stretching of the ketone and amide, and the aromatic C-H and C=C stretching vibrations.
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3.2. Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is a common starting point.
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Purity is determined by the peak area percentage of the main component.
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Potential Applications in Research and Drug Development
While no biological activity has been reported for this specific molecule, its structural motifs suggest potential areas for investigation. The benzamide scaffold is present in numerous approved drugs with a wide range of therapeutic applications. The indenone core is also found in compounds with reported biological activities, including anticancer and anti-inflammatory properties.
4.1. Areas for Future Investigation
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Kinase Inhibition: Many kinase inhibitors possess a hinged binding motif that could potentially be mimicked by the amino-benzamide linkage in this molecule.
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Anticancer Activity: The phenyl-indenone substructure is a known pharmacophore in some anticancer agents.
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Enzyme Inhibition: The overall structure could be suitable for targeting various enzyme active sites.
Further research, including in vitro screening and cell-based assays, is necessary to explore the potential biological activities of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.
Conclusion
This technical guide has detailed the chemical structure, molecular properties, and a plausible synthetic and analytical framework for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. Although this compound is not extensively documented in scientific literature, its constituent chemical features suggest it may be a compound of interest for further research, particularly in the field of medicinal chemistry and drug discovery. The methodologies outlined here provide a solid foundation for its synthesis, purification, and characterization, enabling its exploration in various biological assays.
References
Given the novel nature of the specific topic compound, direct references are not available. The synthetic and analytical methodologies described are based on established principles of organic chemistry and are not attributed to a specific source for this molecule.
